molecular formula C11H18N2O3S B1525147 2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol CAS No. 1220017-60-6

2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol

Cat. No. B1525147
M. Wt: 258.34 g/mol
InChI Key: IZUZRLONCMZRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol” is a chemical compound with the molecular formula C11H18N2O3S. It’s also known as "2-((3-AMINO-4-(METHYLSULFONYL)PHENYL)(ETHYL)AMINO)ETHANOL" .

Scientific Research Applications

Receptor Differentiation

The structural modification of similar compounds has led to insights into the differentiation of receptors. For instance, modifying 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding groups like a methyl or ethyl at specific positions, changes its sympathomimetic activity. This kind of modification helps in differentiating β-receptor types found in various organs, as explored in studies such as one by Lands, Ludueña, and Buzzo (1967) in "Life sciences" (Lands, Ludueña, & Buzzo, 1967).

Synthesis of Optically Pure Aminoethanols

Research by García Ruano et al. (2004) in "The Journal of organic chemistry" discusses the stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines for synthesizing optically pure 1,2,2'-trialkyl-2-aminoethanols. This process is significant in creating chiral centers and amino alcohols with unique configurations (García Ruano et al., 2004).

New Amino-Protective Groups for Peptide Synthesis

Verhart and Tesser (2010) in "Recueil des Travaux Chimiques des Pays-Bas" have modified the methyl group in 2-(methylsulphonyl)ethanol to introduce new amino-protective groups for peptide synthesis. These groups are sensitive to base and involve β-elimination for cleavage (Verhart & Tesser, 2010).

Hypoxia-Activated Pre-Prodrugs Synthesis

In the field of medicinal chemistry, Atwell and Denny (2007) in "Journal of Labelled Compounds and Radiopharmaceuticals" prepared labeled versions of the hypoxia-activated pre-prodrug PR-104. Their research involved synthesizing derivatives labeled in the ethylcarboxamide side chain, demonstrating the potential for advanced drug development (Atwell & Denny, 2007).

Solvent-Free Synthesis of Ionic Liquids

Fringuelli et al. (2004) in "The Journal of organic chemistry" used solvent-free conditions for the aminolysis of 1,2-epoxides, contributing to the synthesis of new classes of ionic liquids. This research is relevant for developing environmentally friendly chemicals and processes (Fringuelli et al., 2004).

properties

IUPAC Name

2-(3-amino-N-ethyl-4-methylsulfonylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-3-13(6-7-14)9-4-5-11(10(12)8-9)17(2,15)16/h4-5,8,14H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUZRLONCMZRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204425
Record name 2-[[3-Amino-4-(methylsulfonyl)phenyl]ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol

CAS RN

1220017-60-6
Record name 2-[[3-Amino-4-(methylsulfonyl)phenyl]ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Amino-4-(methylsulfonyl)phenyl]ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 4
2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol
Reactant of Route 6
2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.